![molecular formula C10H15NO5 B2807672 (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid CAS No. 1808794-76-4](/img/structure/B2807672.png)
(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine ring, the oxolane ring, and the introduction of the carboxylic acid group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms.Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. In this case, the carboxylic acid group is likely to be reactive. It can participate in various reactions such as esterification, amide formation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Synthesis and Structural Analysis
- Molecular and Crystal Structure : An X-ray structural examination was carried out for a related compound, showcasing the versatility of morpholine derivatives in structural chemistry. This study highlights the anti-conformation of the carboxylic group, stabilized by intramolecular hydrogen bonding, illustrating the compound's potential in crystallography and molecular design (Mironova et al., 2012).
Drug Discovery and Medicinal Chemistry
- Bridged Bicyclic Morpholine Amino Acids : Structurally novel morpholine amino acids were synthesized, demonstrating their potential as compact modules in medicinal chemistry to modulate physicochemical and pharmacokinetic properties of drug candidates, thereby enhancing drug development processes (Kou et al., 2017).
Synthetic Methodology and Transformations
- Polysubstituted Diastereomeric Acids Synthesis : This study presents the preparation of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids through cyclocondensation, followed by transformations of the carboxylic group. It underscores the compound's role in synthesizing complex molecules and enhancing peptide bond formation techniques (Burdzhiev et al., 2014).
Electrosynthesis and Fluorination
- Electrochemical Fluorination : The electrochemical fluorination of morpholino-substituted carboxylic acids was explored, demonstrating the compound's utility in producing perfluoroacid fluorides with perfluoromorpholino groups. This research opens avenues for creating novel fluorinated compounds with potential applications in material science and pharmaceuticals (Abe et al., 2001).
Antimicrobial Activity
- Antimicrobial Compound Synthesis : By synthesizing and analyzing the antimicrobial activities of morpholine derivatives, this research contributes to the development of new antimicrobial agents. Identifying compounds with high activity against specific pathogens can lead to the development of targeted therapies (Matiichuk et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for a compound like this could involve further studies to explore its potential applications. This could include testing its biological activity, studying its reactivity to develop new synthetic methods, or investigating its physical properties for potential material science applications .
properties
IUPAC Name |
(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c12-9(11-3-5-15-6-4-11)7-1-2-8(16-7)10(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGGLWGQKBUEEY-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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